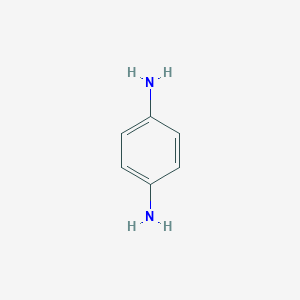

p-Phenylenediamine

説明

特性

IUPAC Name |

benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25168-37-0, Array | |

| Record name | Poly(p-phenylenediamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021138 | |

| Record name | 1,4-Benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs., Liquid; Pellets or Large Crystals, White to slightly red, crystalline solid; [NIOSH], WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., White to slightly red, crystalline solid. | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Phenylene diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992), 267 °C, 513 °F | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Phenylene diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

311 °F (NTP, 1992), 311 °F, 156 °C c.c., 312 °F | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Phenylene diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

4 % at 75 °F (NIOSH, 2023), SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER, SOL IN HOT BENZENE, Water solubility= 38,000 ppm, Solubility in water, g/100ml at 25 °C: 4, (75 °F): 4% | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Phenylene diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Greater than 1 (water= 1), Relative density (water = 1): 1.1 | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.72 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 1 mmHg (NIOSH, 2023), 0.005 [mmHg], <1 mm Hg at 21 °C (technical product), Vapor pressure, Pa at 100 °C: 144, <1 mmHg | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Phenylene diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO SLIGHTLY RED CRYSTALS, WHITE PLATES FROM BENZENE, ETHER | |

CAS No. |

106-50-3 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U770QIT64J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Phenylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SS7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

284 °F (NTP, 1992), 145-147 °C, 139-147 °C, 295 °F | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/43 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Phenylene diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of p-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD), systematically named benzene-1,4-diamine, is an aromatic amine of significant industrial and research interest.[1][2] It presents as a white to light purple crystalline solid that darkens upon exposure to air due to oxidation.[1][3][4][5] This compound is a cornerstone in the manufacturing of a wide array of products, including permanent hair dyes, high-strength aramid fibers like Kevlar, rubber antioxidants, and photographic developing agents.[1][3][4][6] Despite its utility, PPD is also a well-documented potent skin sensitizer, capable of causing severe allergic contact dermatitis.[3] A thorough understanding of its physicochemical properties is therefore critical for its safe handling, effective application, and for the development of novel derivatives and formulations in various scientific and industrial fields.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical and biological pathways involving the molecule.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [2][3] |

| Appearance | White to light purple crystalline solid; darkens on exposure to air. | [1][3][4][5] |

| Melting Point | 145–147 °C (293–297 °F; 418–420 K) | [3][7] |

| Boiling Point | 267 °C (513 °F; 540 K) at 760 mmHg | [3][5][7] |

| Density | 1.135 g/cm³ (at 20°C) | [4] |

| Vapor Pressure | <1 mmHg (at 20-21°C) | [3][5][7] |

| Vapor Density | 3.72 (relative to air) | [5] |

| Flash Point | 156 °C (313 °F) - closed cup | [8] |

| Autoignition Temp. | 400 °C (752 °F) | [1][8] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Source(s) |

| Water Solubility | Approx. 4% at 24°C (75°F); increases with temperature. | [1][3][5] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, chloroform, and benzene. | [3][4] |

| pKa (Conjugate Acid) | 6.2 - 6.31 (at 20°C) | [1][7] |

| Log Kₒw (logP) | -0.25 to -0.3 | [1][3] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Source(s) |

| FT-IR (Infrared) | Sharp bands around 3498 and 3450 cm⁻¹ due to N-H stretching modes of the NH₂ group. A strong band near 1605 cm⁻¹ corresponds to N-H bending. | [9] |

| ¹H NMR (Proton NMR) | In deuterated DMSO, signals appear at approximately δ 6.31 (aromatic protons) and a broader signal at δ 3.37 (protons of the -NH₂ group). | [10] |

| Ionization Potential | 6.89 eV | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 145 °C).

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. This range represents the melting point.

-

Determination of Solubility

The solubility of this compound in water and organic solvents can be determined by the equilibrium saturation method.

-

Apparatus: Vials with screw caps, analytical balance, magnetic stirrer, centrifuge, filtration apparatus, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, the suspension is centrifuged to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm).

-

The concentration of this compound in the filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. The solubility is expressed in g/100 mL or mol/L.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of the conjugate acid of this compound.

-

Apparatus: pH meter with a calibrated glass electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known quantity of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound is typically obtained using the KBr pellet technique.

-

Apparatus: FTIR spectrometer, hydraulic press, pellet die, agate mortar and pestle, infrared-grade potassium bromide (KBr).

-

Procedure:

-

Approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder are combined in an agate mortar.

-

The mixture is thoroughly ground and mixed until a fine, homogeneous powder is obtained.

-

A portion of the powder is transferred to a pellet die.

-

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

-

The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is collected first for correction.[11]

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the this compound molecule.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The NMR tube is placed in the spectrometer's probe.

-

The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.

-

Key Signaling and Logical Pathways

The following diagrams, created using the DOT language, illustrate critical pathways involving this compound.

Oxidation Pathway in Hair Dyeing

The primary function of this compound in permanent hair dyes involves its oxidation in the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), and a coupling agent to form larger, colored molecules that are trapped within the hair shaft.

Caption: Oxidation and coupling pathway of this compound in permanent hair dye formulations.

Metabolic Pathway in the Human Body

When absorbed, this compound is primarily metabolized in the liver and skin through acetylation, a detoxification process.

Caption: Primary metabolic pathway of this compound via N-acetylation.

Mechanism of Allergic Contact Dermatitis

This compound acts as a pre-hapten, meaning it becomes an allergen only after chemical modification in the skin. This process can trigger an immune response leading to contact dermatitis.

References

- 1. Lack of evidence for metabolism of this compound by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The oxidation of this compound, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces immediate contact allergy and non-histaminergic itch via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embibe.com [embibe.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Figure 3 from The oxidation of this compound, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. | Semantic Scholar [semanticscholar.org]

- 8. Penetration and haptenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jascoinc.com [jascoinc.com]

Crystal Structure and Polymorphism of p-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenediamine (PPD), a crucial intermediate in the chemical industry, particularly in the synthesis of polymers and dyes, exhibits polymorphism, the ability to exist in multiple crystalline forms. Understanding the crystal structure and polymorphic behavior of PPD is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical in pharmaceutical and materials science applications. This technical guide provides an in-depth overview of the known crystalline forms of this compound, detailing their crystallographic data and the experimental protocols for their characterization.

Introduction to the Polymorphism of this compound

This compound can be crystallized in at least two distinct forms: a dihydrate and an anhydrous form.[1][2] The presence of water molecules in the crystal lattice of the dihydrate form significantly influences its structure and properties compared to the anhydrous form. The transition between these forms is a key aspect of PPD's solid-state behavior.

Crystalline Forms and Crystallographic Data

The known crystalline forms of this compound are a dihydrate (Form I) and an anhydrous form (Form II).[1][2] The crystallographic data for these two forms are summarized in the tables below.

Table 1: Crystallographic Data for this compound Dihydrate (Form I)

| Parameter | Value |

| Chemical Formula | C₆H₈N₂·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 8.8599 (8) |

| b (Å) | 15.0248 (14) |

| c (Å) | 5.8952 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 784.76 (11) |

| Z | 4 |

| Temperature (K) | 130 |

Data obtained from the redetermination of the crystal structure at 130 K.[1]

Table 2: Crystallographic Data for Anhydrous this compound (Form II)

| Parameter | Value |

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.585 (2) |

| b (Å) | 6.002 (1) |

| c (Å) | 11.388 (3) |

| α (°) | 90 |

| β (°) | 108.43 (2) |

| γ (°) | 90 |

| Volume (ų) | 556.9 (2) |

| Z | 4 |

| Temperature (K) | 130 |

Data obtained from the redetermination of the crystal structure at 130 K.[1]

Experimental Protocols

The characterization of this compound polymorphs relies on a combination of analytical techniques to elucidate their crystal structure and thermal properties.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

-

Crystal Growth:

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 130 K) to reduce thermal vibrations and improve data quality.[1]

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain accurate atomic positions and other crystallographic parameters.

-

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for routine identification and phase analysis of polycrystalline materials.

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection:

-

The sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint for each crystalline form. The peak positions and relative intensities can be compared to reference patterns to identify the polymorph.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior of the polymorphs, including phase transitions and decomposition.

-

Differential Scanning Calorimetry (DSC):

-

A small amount of the sample is weighed into an aluminum pan and sealed.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization) are detected.

-

-

Thermogravimetric Analysis (TGA):

-

A sample is placed in a high-precision balance within a furnace.

-

The sample is heated according to a controlled temperature program.

-

The mass of the sample is continuously monitored as a function of temperature. Mass loss events, such as dehydration or decomposition, can be quantified.

-

Interconversion of Polymorphs and Dehydration Process

The dihydrate form of this compound (Form I) is unstable in air and readily loses water molecules to transform into the anhydrous form (Form II).[1] This dehydration process can be monitored by techniques like TGA and PXRD. The comparison of the crystal structures of the two forms suggests a plausible mechanism for this transformation, which involves translational motion and in-plane rotation of the this compound molecules.[1]

Visualization of Polymorph Characterization Workflow

The following diagram illustrates the logical workflow for the identification and characterization of this compound polymorphs.

Caption: Workflow for Polymorph Characterization.

References

- 1. p-Phenylenediamine and its dihydrate: two-dimensional isomorphism and mechanism of the dehydration process, and N—H⋯N and N—H⋯π interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its dihydrate: two-dimensional isomorphism and mechanism of the dehydration process, and N-H...N and N-H...pi interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of p-Phenylenediamine: A Technical Guide for Researchers

Introduction: p-Phenylenediamine (p-PDA), a benzene (B151609) derivative with two amino groups in the para position, is a molecule of significant industrial and scientific interest. It serves as a crucial component in the synthesis of high-performance polymers like aramid fibers, acts as an antioxidant, and is used in dye manufacturing.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of p-PDA at a quantum level is paramount for optimizing its existing applications and exploring new functionalities. This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the molecular characteristics of p-PDA, tailored for researchers, scientists, and professionals in drug development and materials science.

Computational Methodologies: Unveiling Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for studying aromatic amines like p-PDA.[2][3] These computational methods allow for the accurate prediction of molecular geometries, electronic properties, and vibrational spectra, offering insights that complement experimental findings.

Core Theoretical Framework: The predominant method for these calculations is DFT, which models the electronic structure of a molecule by focusing on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed due to its balance of accuracy and computational efficiency in describing organic molecules.[2][4][5][6] The choice of basis set, which describes the atomic orbitals, is also critical. Common basis sets for p-PDA studies include Pople-style basis sets like 6-31G* and 6-311++G(d,p), as well as correlation-consistent basis sets like aug-cc-pVDZ, which provide a more detailed description of electron distribution.[2][5][7]

Typical Computational Workflow: The process generally involves a sequence of calculations performed using quantum chemistry software packages like Gaussian.[8]

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the geometry that corresponds to the lowest energy on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. These serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman vibrational spectra.[5] Calculated frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and achieve better agreement with experimental data.[5]

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of partial atomic charges (often using Mulliken population analysis), and the molecular electrostatic potential (MEP).[2][9]

Data Presentation: Quantifying the Molecular Landscape

The results of quantum chemical calculations provide a wealth of quantitative data. The following tables summarize key computed parameters for this compound, offering a clear basis for comparison and analysis.

Table 1: Optimized Geometric Parameters of this compound (Calculated using the DFT/B3LYP method)

| Parameter | Bond/Angle | Calculated Value (6-311++G(d,p)) | Experimental Value |

| Bond Lengths (Å) | |||

| C-N | 1.414 Å | ~1.40 Å | |

| C-C (aromatic) | 1.395 - 1.401 Å | ~1.39 Å | |

| N-H | 1.012 Å | ~1.00 Å | |

| C-H | 1.086 Å | ~1.08 Å | |

| Bond Angles (°) | |||

| C-C-N | 120.5 ° | N/A | |

| H-N-H | 112.8 ° | N/A | |

| C-N-H | 115.2 ° | N/A |

Note: Experimental values are generalized from typical aromatic amine structures as precise gas-phase experimental data for p-PDA can be difficult to obtain.

Table 2: Key Electronic and Spectroscopic Properties of this compound (Calculated using the DFT/B3LYP/6-311++G(d,p) method)

| Property | Value | Unit |

| HOMO Energy | -5.12 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.87 | eV |

| Dipole Moment | 0.00 | Debye |

| Mulliken Atomic Charges | ||

| Nitrogen (N) | -0.85 | e |

| Carbon (bonded to N) | +0.21 | e |

| Amino Hydrogen (H) | +0.39 | e |

Table 3: Selected Vibrational Frequencies and Assignments for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) with a scaling factor of 0.9614)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Symmetric Stretch | 3425 | 3360 |

| N-H Asymmetric Stretch | 3510 | 3440 |

| C-H Aromatic Stretch | 3050 - 3100 | 3030 - 3080 |

| C-N Stretch | 1275 | 1268 |

| NH₂ Scissoring | 1630 | 1625 |

| Aromatic Ring Breathing | 830 | 825 |

Experimental and Computational Protocols

To ensure reproducibility and clarity, this section details a standard protocol for performing DFT calculations on this compound.

Protocol 1: Standard DFT Calculation Workflow

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder such as GaussView.

-

Define the charge as 0 and the spin multiplicity as a singlet (1).

-

-

Input File Generation for Gaussian:

-

Set up the calculation route section. A typical input line would be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=Full

-

#p : Enables enhanced printing options.

-

B3LYP/6-311++G(d,p) : Specifies the DFT method (B3LYP) and the basis set.

-

Opt : Requests a geometry optimization to find the lowest energy structure.

-

Freq : Requests a frequency calculation to verify the minimum energy structure and compute vibrational spectra.

-

Pop=Full : Requests a full population analysis, including Mulliken charges and orbital contributions.

-

-

Execution and Monitoring:

-

Submit the input file to the Gaussian software.

-

Monitor the calculation's progress, ensuring it converges successfully without errors.

-

-

Data Extraction and Analysis:

-

Upon completion, open the output file (.log or .out).

-

Optimized Geometry: Locate the "Standard orientation" section after the optimization convergence messages to obtain the final Cartesian coordinates, bond lengths, and angles.

-

Vibrational Frequencies: Search for the "Frequencies" section to find the calculated vibrational modes, their IR intensities, and Raman activities. Confirm that no imaginary frequencies are present.

-

Electronic Properties: Find the "Mulliken charges" section for atomic charge data.[10] The energies of the alpha and beta molecular orbitals, including the HOMO and LUMO, are typically listed just before the Mulliken analysis section.[11][12] The HOMO-LUMO gap is the difference between these two energy levels.

-

Mandatory Visualizations

Diagrams are essential for visualizing complex information. The following figures, generated using the DOT language, illustrate key aspects of this compound's structure and the computational process.

Caption: Molecular structure of this compound.

Caption: Workflow for DFT calculations of p-PDA.

Caption: HOMO-LUMO energy levels of this compound.

References

- 1. This compound | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. m.youtube.com [m.youtube.com]

Solubility of p-Phenylenediamine in organic solvents

An In-depth Technical Guide to the Solubility of p-Phenylenediamine in Organic Solvents

Introduction

This compound (PPD), a para-diaminobenzene, is an organic compound with the chemical formula C₆H₈N₂.[1] It presents as a white to light purple crystalline solid that tends to darken upon exposure to air due to oxidation.[1] This aromatic amine is a crucial intermediate in the production of a wide array of chemicals and materials, including high-strength polymers like Kevlar, azo dyes, rubber antioxidants, and hair dyes.[2][3][4] Given its extensive use in various industrial and research applications, a thorough understanding of its solubility characteristics in different organic solvents is paramount for process optimization, formulation development, and safety assessments. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and relevant biological pathways for researchers and drug development professionals.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and pH.[5] As a general principle, it is more soluble in polar organic solvents and exhibits increased solubility at higher temperatures.[5][6] The quantitative solubility data for this compound in various solvents are summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Notes | Source |

| Water | 47 g/L | 25 | Slightly soluble in cold water.[2][3] | [2][3] |

| Ethanol | 50 mg/mL | Not Specified | Soluble, requires heating. | [7] |

| Ethanol | Readily Soluble | Not Specified | Qualitative description. | |

| Ether | Readily Soluble | Not Specified | Qualitative description. | |

| Chloroform | Soluble | Not Specified | Qualitative description. | [2][3] |

| Benzene | Soluble | Not Specified | Soluble in hot benzene.[2][3] | [2][3] |

| Acetone | Soluble | Not Specified | Qualitative description. | [1][8] |

| N,N-Dimethylformamide (DMF) | Soluble | Room Temperature | Good solvent for poly(this compound).[9] | [9] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Room Temperature | Good solvent for poly(this compound).[9] | [9] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Room Temperature | Good solvent for poly(this compound).[9] | [9] |

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound in an organic solvent involves the isothermal saturation method. This can be performed qualitatively or quantitatively.

Qualitative Solubility Test

This method provides a quick assessment of solubility.

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired organic solvent to the test tube in small portions.

-

Agitation: After each addition, vigorously shake or vortex the test tube to mix the contents.

-

Observation: Observe if the solid dissolves completely at room temperature.

-

Heating: If the solid is not soluble at room temperature, gently heat the mixture in a water bath and observe for dissolution.[10]

-

Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath for 10-20 minutes to see if the compound crystallizes, which is a key step in assessing a solvent for recrystallization.[10]

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature until the excess solid settles. Alternatively, centrifuge the mixture to separate the solid from the liquid phase.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation. Dilute the sample with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility using the isothermal shake-flask method.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 106-50-3 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound 106-50-3 [sigmaaldrich.com]

- 8. cir-safety.org [cir-safety.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

p-Phenylenediamine (CAS 106-50-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenediamine (PPD), a primary aromatic amine, is a critical chemical intermediate in a multitude of industrial applications, ranging from the synthesis of high-performance polymers to the formulation of hair dyes. This document provides an in-depth technical overview of its core properties, synthesis, chemical reactivity, and toxicological profile. Detailed experimental protocols for its synthesis and quantitative analysis are provided, alongside visualizations of key chemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to light-purple crystalline solid that is known to darken upon exposure to air due to oxidation.[1] Its fundamental physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molar Mass | 108.14 g/mol | [2] |

| Appearance | White to light-purple crystalline solid | [1] |

| Melting Point | 145-147 °C | [2] |

| Boiling Point | 267 °C | [2] |

| Density | 1.139 g/cm³ | [2] |

| Solubility in Water | 47 g/L (at 25 °C) | [2] |

| Vapor Pressure | < 1 mmHg (at 20 °C) | [2] |

| pKa (conjugate acid) | 6.31 (at 20 °C) | [2] |

Synthesis and Manufacturing

The industrial synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-nitroaniline (B120555).

Experimental Protocol: Catalytic Hydrogenation of 4-Nitroaniline

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

4-Nitroaniline

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethanol (B145695) (or Methanol/Water mixture)

-

High-pressure autoclave with stirring mechanism

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, a solution of 4-nitroaniline in ethanol is prepared. The typical substrate-to-solvent ratio can vary, but a common starting point is 1:10 (w/v).

-

Catalyst Addition: The 10% Pd/C catalyst is added to the solution. The catalyst loading is typically around 1-5% by weight relative to the 4-nitroaniline.

-

Hydrogenation: The autoclave is sealed and purged several times with nitrogen gas to remove any oxygen. Subsequently, it is pressurized with hydrogen gas to a pressure of 10-50 atm. The reaction mixture is then heated to 50-100°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC) of aliquots. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the Pd/C catalyst.

-

Purification: The ethanol is removed from the filtrate using a rotary evaporator to yield crude this compound. The product can be further purified by recrystallization from hot water or a suitable organic solvent to obtain a high-purity crystalline solid.

Caption: Catalytic hydrogenation of 4-nitroaniline.

Chemical Reactivity and Applications

The two primary amine groups of this compound make it a versatile building block for a variety of chemical transformations.

Oxidation to Bandrowski's Base

In the presence of an oxidizing agent, such as hydrogen peroxide, and under alkaline conditions, this compound undergoes oxidative coupling to form a trimer known as Bandrowski's base. This reaction is fundamental to its application in permanent hair dyes. The initial step involves the oxidation of this compound to the highly reactive p-benzoquinonediimine. This intermediate then undergoes a series of addition and further oxidation steps with other this compound molecules to form the final trimeric structure.

Caption: Formation of Bandrowski's Base.

Polymerization to Aramid Fibers

This compound is a key monomer in the synthesis of high-strength aramid fibers like Kevlar®. This is achieved through a polycondensation reaction with terephthaloyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of this compound attack the carbonyl carbons of terephthaloyl chloride, eliminating hydrogen chloride and forming strong amide linkages.

References

Navigating the Labyrinth: A Technical Guide to the Health and Safety of p-Phenylenediamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction